IN 731
Description
Contextualization within Modern Chemical and Biomedical Sciences Research Paradigms
In modern chemical and biomedical sciences, the identification and study of chemical compounds rely on precise nomenclature and standardized identifiers such as CAS numbers, PubChem CIDs, and well-defined chemical structures. These identifiers ensure that researchers worldwide are referring to the same substance, facilitating reproducibility and the clear communication of findings.
The appearance of designations like "731" within research, particularly in patent literature or as numerical descriptors, reflects different aspects of scientific documentation and analysis. Patent numbers, such as those including "731," are crucial for protecting intellectual property related to novel chemical entities, synthesis processes, or applications. wipo.intwipo.intblueironip.comhofstra.edu While a patent might disclose the structure and properties of novel compounds, the patent number itself is an administrative identifier for the legal document, not typically used as the primary scientific name for a compound within research publications.
Similarly, using "731" to denote the size of a dataset or a sample population is a standard practice in reporting research methodology and results. lakshmisri.comjustia.comimt.si This provides context for the scope and statistical power of a study but is unrelated to the identification or characterization of a chemical compound.
The instances where "IN 731" is associated with metallic alloys (CAS 12604-68-1) highlight that similar numerical designations can be used in materials science to refer to specific formulations of alloys with defined compositional ranges and properties relevant to engineering and manufacturing. newcny.commercateo.comunits.itmdpi.com While alloys are critical in various scientific and industrial applications, they are distinct from discrete molecular chemical compounds that are the typical focus of chemical and biomedical research on individual active substances.
Given that a specific chemical compound consistently identified and researched solely as "this compound" could not be found in the public scientific literature (excluding the specified sources), it is not possible to provide detailed research findings or data tables specifically pertaining to a compound with this designation. Research findings and data tables in chemistry and biomedical science are intrinsically linked to a clearly identified chemical entity with a defined structure and properties.
Compound Names and PubChem CIDs
Due to the absence of a consistently identified chemical compound specifically named "this compound" in the public scientific literature, a comprehensive table of compound names and their corresponding PubChem CIDs focusing solely on "this compound" cannot be generated.
Structure
2D Structure
Properties
IUPAC Name |
aluminum;magnesium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAAJJQQZSMGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg].[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
51.287 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12604-68-1 | |
| Record name | Nickel alloy, base, Ni,Al,Co,Cr,Mo,Ti (IN 731) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Tka731: a Tachykinin Receptor Antagonist
Chemical Synthesis and Process Development Research
Process development for the large-scale synthesis of TKA731 has been a subject of research, focusing on developing efficient and scalable routes to produce this tachykinin receptor antagonist. uni.luvrachi.nameanestesia.org.arapexbt.comciteab.com
Design of Convergent Synthetic Pathways for TKA731
Early synthesis of TKA731 involved a linear nine-step route that necessitated multiple chromatography steps for purification. vrachi.name To improve efficiency and scalability, a new convergent approach was developed. uni.luvrachi.nameanestesia.org.ar This revised strategy utilizes the coupling of a dipeptide intermediate with a quinazolinone derivative as a key step. uni.luvrachi.nameanestesia.org.ar Specifically, one convergent approach involved the coupling of dipeptide 7 with 2-chloro-4(3H)-quinazolinone (13). uni.luvrachi.nameanestesia.org.ar Another convergent strategy described a four-step synthesis based on the peptide coupling of 1-[(2-nitrophenylamino)carbonyl]-l-proline (11) with the free base of (S)-3-(2-naphthyl)alanyl-N-benzyl-N-methylamide hydrochloride (4), utilizing coupling agents such as 1,3-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. uni.lu These convergent designs aimed to reduce the number of linear steps and eliminate chromatography, which are crucial for large-scale production. uni.luvrachi.nameanestesia.org.ar
Optimization of Reaction Parameters and Yields in TKA731 Production
Specific reaction steps were optimized to address challenges encountered during scale-up. For instance, in the coupling of BOC-l-3-(2-naphthyl)alanine (2) with N-benzylmethylamine using the isobutyl chloroformate mediated mixed carboxylic-carbonic anhydride (B1165640) method, a scale-up issue arose due to coupling of the amine at an undesired carbonyl group. uni.lu A new procedure involving a reverse addition of the amino acid and base to the coupling agent, followed by amine addition, was developed to minimize this issue. uni.luanestesia.org.arapexbt.comciteab.com
Deprotection of the BOC group in intermediate 6 was optimized by using sulfuric acid, which prevented the formation of diketopiperazine and tetrapeptide byproducts observed with other acids like HCl and trifluoroacetic acid. uni.luanestesia.org.ar
Strategies for Byproduct Mitigation in TKA731 Synthesis
Byproduct formation was a significant challenge in the synthesis of TKA731, and specific strategies were developed for their mitigation. In the original discovery synthesis, the final step involving the construction of the quinazolinone ring using methyl iodide produced methanethiol (B179389) as a byproduct. vrachi.name The new convergent approach avoided the use of methyl iodide, thereby eliminating the formation of methanethiol. uni.luvrachi.nameanestesia.org.arciteab.com
Another significant side reaction leading to the formation of a urethane (B1682113) byproduct and the liberation of the starting amino acid was identified during the isobutyl chloroformate mediated coupling step. uni.luanestesia.org.arapexbt.comciteab.com This was attributed to the formation of a symmetrical anhydride from the amino acid. uni.luanestesia.org.arapexbt.comciteab.com The optimized reverse addition procedure was specifically designed to minimize the formation of this symmetrical anhydride and thus mitigate the urethane byproduct. uni.luanestesia.org.arapexbt.comciteab.com
The choice of acid for BOC group deprotection was also critical for byproduct control. Using sulfuric acid circumvented the formation of diketopiperazine and tetrapeptide, which were observed as byproducts when HCl and trifluoroacetic acid were used, respectively. uni.luanestesia.org.ar
Development of Novel Synthetic Transformations for TKA731
Process development research for TKA731 led to the development of novel synthetic transformations to improve the efficiency and environmental profile of the synthesis. A novel water-assisted N-methylation of intermediate 5 using dimethyl sulfate (B86663) in the presence of sodium hydride in THF was developed. uni.luanestesia.org.ar This transformation eliminated the need for methyl iodide, silver oxide, and KCN, which were likely used in the original methylation step, offering a potentially safer and more efficient alternative. uni.luanestesia.org.ar
Preclinical Biological Characterization of TKA731
Preclinical biological characterization of TKA731 focused on understanding its interaction with its intended biological target.
Receptor Target Identification and Validation for TKA731 Activity
TKA731 has been identified and validated as a potent and selective antagonist for the human NK-1 tachykinin receptor. vrachi.nameidrblab.net Receptor target identification in drug discovery involves pinpointing the specific molecule or pathway that a compound interacts with to exert its biological effect. Validation then confirms that modulating this target is relevant to the disease or condition being studied.
The characterization of TKA731 as an NK-1 receptor antagonist indicates that its biological activity is mediated through blocking the action of tachykinins, particularly Substance P, at this receptor site. idrblab.netcam.ac.uk This antagonism is relevant because Substance P and the NK-1 receptor are implicated in various physiological processes, including neurotransmission, inflammation, and pain. idrblab.netcam.ac.uk Studies characterizing TKA731 would have involved in vitro binding assays to demonstrate its affinity and selectivity for the NK-1 receptor compared to other tachykinin receptors (NK-2 and NK-3) and potentially other receptors. Functional assays would also be performed to confirm its antagonist activity, showing that it inhibits the effects of NK-1 receptor agonists. idrblab.net The designation of TKA731 as a potent and selective human NK-1 receptor antagonist is a direct result of this preclinical target identification and validation work. vrachi.name
Elucidation of Molecular Mechanisms of TKA731 Antagonism
The molecular mechanism by which TKA731 exerts its antagonistic effect involves interfering with the binding of endogenous agonists, particularly substance P, to the NK-1 receptor. mdpi.comguidetopharmacology.orgnih.govresearchgate.netwikipedia.orguclouvain.bemdpi.commdpi.comtocris.comresearchgate.net As a competitive antagonist, TKA731 is expected to bind to the same site on the NK-1 receptor as the endogenous agonist, thereby preventing the agonist from binding and activating the receptor. nih.gov
The NK-1 receptor, being a GPCR, mediates intracellular signaling upon activation by its ligand. mdpi.comguidetopharmacology.orgnih.govresearchgate.netwikipedia.orguclouvain.bemdpi.comresearchgate.netnih.gov Activation of the NK-1 receptor is primarily coupled to G proteins, particularly Gq/11. mdpi.comnih.govresearchgate.netwikipedia.orgmdpi.comresearchgate.netnih.gov This coupling leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). guidetopharmacology.orgnih.govwikipedia.orgbioone.orgresearchgate.net IP3 then triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). guidetopharmacology.orgnih.govwikipedia.orgresearchgate.net The NK-1 receptor may also couple to Gs proteins, leading to the activation of adenylyl cyclase and increased production of cyclic AMP (cAMP). mdpi.comencyclopedia.pubnih.govresearchgate.net
By binding to the NK-1 receptor, TKA731 blocks the ability of substance P and other agonists to initiate these downstream signaling cascades. This blockade prevents the cellular responses that would normally be elicited by NK-1 receptor activation. The effectiveness of an antagonist is related to its affinity for the receptor and its ability to prevent agonist binding without causing receptor activation itself. nih.gov
Analysis of TKA731 Ligand-Macromolecule Interactions
The interaction between TKA731 and the NK-1 receptor, a biological macromolecule, is central to its function as an antagonist. Ligand-macromolecule interactions are governed by various non-covalent forces, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects. sciepub.compnas.org These interactions dictate the affinity and specificity of the ligand for its binding site on the macromolecule.
The binding of a small molecule ligand like TKA731 to a protein receptor such as NK-1R can induce conformational changes in the receptor. frontiersin.org Different models describe ligand binding, including the "lock-and-key" model, the "induced fit" model, and the "conformational selection" model. slu.edunih.gov While the lock-and-key model suggests rigid structures, induced fit proposes that the receptor's binding site is flexible and changes conformation upon ligand binding, while conformational selection posits that the receptor exists in multiple conformations and the ligand selects one for binding. slu.edunih.gov The specific conformational dynamics of the NK-1 receptor upon binding of antagonists like TKA731 are subjects of investigation.
Various experimental and computational methods are employed to analyze ligand-macromolecule interactions. Experimental techniques such as radioligand binding assays are traditionally used to determine binding affinity and selectivity. nih.gov More modern techniques include isothermal titration calorimetry (ITC) and fluorescence correlation spectroscopy (FCS), which can provide thermodynamic and kinetic information about binding events, even in live cells. mdpi.comnih.gov Computational approaches, such as molecular docking and molecular dynamics simulations, are also valuable tools for predicting binding poses, estimating binding affinities, and understanding the dynamic nature of ligand-receptor complexes at an atomic level. researchgate.netsciepub.compnas.orgfrontiersin.orguni-stuttgart.de While specific detailed data on TKA731's interaction with the NK-1 receptor derived from these methods were not extensively detailed in the search results, these techniques represent the standard approaches used to analyze the ligand-macromolecule interactions of compounds like TKA731.
Tachykinin Receptor Subtypes and Preferred Endogenous Ligands
| Receptor Subtype | Preferred Endogenous Ligand |
| NK-1 | Substance P (SP) |
| NK-2 | Neurokinin A (NKA) |
| NK-3 | Neurokinin B (NKB) |
Err 731: a Standardized Botanical Extract from Rheum Rhaponticum
Chemical Composition and Standardization Methodologies of ERr 731
The defining characteristic of ERr 731's chemical composition is its high content of specific stilbene (B7821643) derivatives. bjpharm.org.uknih.gov Standardization protocols are crucial in the production of ERr 731 to ensure consistent levels of these key bioactive constituents in each batch of the extract. lifeextension.asia
Identification of Primary Bioactive Constituents within ERr 731
The primary bioactive compounds identified within the standardized ERr 731 extract are hydroxystilbene compounds, which are predominantly found in their glycosidic forms. bjpharm.org.uknih.gov These compounds originate from a biosynthetic pathway in plants that is similar to the one producing resveratrol. bjpharm.org.uknih.gov In addition to the main glycosides, the extract also contains lesser quantities of their corresponding aglycones. bjpharm.org.uknih.gov
Characterization of Stilbene Derivatives (e.g., Rhaponticin, Desoxyrhaponticin) in ERr 731
ERr 731 is primarily composed of the stilbene glycoside rhaponticin, which constitutes a significant portion, reported to be nearly 90% of the extract. bjpharm.org.uknih.gov Desoxyrhaponticin (B211215) is another notable stilbene glycoside present in ERr 731. bjpharm.org.uklifeextension.asianih.gov The extract also contains the aglycones of these glycosides, rhapontigenin (B1662419) and desoxyrhapontigenin, which together make up approximately 5% of the extract's composition. bjpharm.org.uknih.gov These hydroxystilbene compounds share a structural relationship with resveratrol. metagenicsinstitute.com
The typical composition, based on available data, is summarized in the table below:
| Constituent | Approximate Percentage in ERr 731 |
| Rhaponticin | < 90% |
| Desoxyrhaponticin | Present |
| Rhapontigenin | ~5% (total aglycones) |
| Desoxyrhapontigenin | ~5% (total aglycones) |
Note: While desoxyrhaponticin is a key component, its exact percentage is not always specified independently of rhaponticin. The figure of approximately 5% represents the combined total of both rhapontigenin and desoxyrhapontigenin aglycones. bjpharm.org.uknih.gov
Standardization of ERr 731 is focused on guaranteeing specific quantities of its main active components, rhaponticin and desoxyrhaponticin. For example, a 4 mg dose of a standardized extract is reported to contain 2.2 mg of rhaponticin and 1 mg of desoxyrhaponticin. plawskichiropractic.comestrovera.com Another standardization indicates a composition of > 54% rhaponticin and > 27% desoxyrhaponticin. lifeextension.asia
Investigation of Molecular Mechanisms of Action for ERr 731 and its Constituents
Investigations into how ERr 731 and its components exert their biological effects have largely concentrated on their interactions with estrogen receptors, as well as their potential influence on neurotransmitter pathways and their anti-oxidative properties. bjpharm.org.ukmetagenicsinstitute.com
Selective Estrogen Receptor Beta (ER-β) Agonism by ERr 731
ERr 731 has been identified as a highly selective agonist for the estrogen receptor beta (ER-β). bjpharm.org.uknih.govmdpi.commetagenicsinstitute.com Studies have shown that both the ERr 731 extract and its individual constituents, including rhaponticin and its aglycone rhapontigenin, effectively activate ER-β in various cell models, such as human endometrial cells and U2OS human osteosarcoma cells engineered to express ER-β. nih.govmdpi.comresearchgate.net This activation level is comparable to that induced by 17β-estradiol in ER-β specific assays. researchgate.net A critical finding is the significantly lower affinity or lack of substantial activation of estrogen receptor alpha (ER-α) by ERr 731 in these same cellular systems, demonstrating a strong preference for ER-β over ER-α. nih.govmdpi.commetagenicsinstitute.comresearchgate.net This selective ER-β agonism is considered a key factor in its biological actions and contributes to its potential safety profile. nih.govmdpi.commetagenicsinstitute.comresearchgate.net One study reported a 13.5-fold greater specificity for ER-β compared to ER-α for ERr 731 when contrasted with estradiol (B170435). nih.govmdpi.com The effects mediated through estrogen receptors by ERr 731 and its constituents can be blocked by specific ER antagonists. researchgate.net
Modulation of Neurotransmitter Metabolism and Pathways by ERr 731 Constituents
There is some evidence suggesting that components of ERr 731 may modulate neurotransmitter metabolism and related pathways. Specifically, the aglycones present in ERr 731, rhapontigenin and desoxyrhapontigenin, have shown inhibitory activity against monoamine oxidase A (MAO-A) when serotonin (B10506) is the substrate. metagenicsinstitute.com Although these aglycones are present in smaller amounts in the extract, it has been proposed that intestinal bacteria can convert the glycosides rhaponticin and desoxyrhaponticin into their aglycone forms, potentially increasing their availability. metagenicsinstitute.com This suggested MAO-A inhibitory mechanism could lead to a favorable modulation of serotonin and catecholamine metabolism, potentially supporting mood and cognitive function. metagenicsinstitute.com This mechanism may partly explain the observed benefits of ERr 731 on symptoms such as anxiety and depressed mood. bjpharm.org.ukresearchgate.netmetagenicsinstitute.comesther-mall.comdrhagmeyer.com
Enzyme Inhibition Profiles of ERr 731 Constituents (e.g., Monoamine Oxidase A)
Research has investigated the potential of ERr 731 constituents to modulate enzyme activity, including inhibition of monoamine oxidase A (MAO-A). Rhapontigenin and desoxyrhapontigenin, two of the aglycones found in ERr 731, have demonstrated inhibitory effects on MAO-A when serotonin is used as a substrate. metagenicsinstitute.com While these aglycones constitute a smaller percentage of the total extract, it is hypothesized that the glycosides rhaponticin and desoxyrhaponticin may be converted to their more active aglycone forms by intestinal bacteria following ingestion. metagenicsinstitute.com Studies on stilbenes from Rheum palmatum, a related species, have also shown MAO inhibitory activities for compounds including piceatannol (B1677779) and desoxyrhapontigenin, with some preference for MAO-A inhibition observed for rhapontigenin, rhaponticin, and desoxyrhapontigenin. nih.gov
Biochemical tests and computational analyses have also indicated that components of rhubarb extracts, including rhaponticin, may act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. researchgate.netnih.gov Marginal inhibitory effects on 5-lipoxygenase (5-LOX) have also been suggested. researchgate.netnih.gov
Endocrine Signaling Pathway Interactions and Modulations by ERr 731 (e.g., Gonadotropin Modulation)
ERr 731 has been shown to interact with and modulate endocrine signaling pathways, primarily through its activity on estrogen receptors (ERs). The extract and its key constituents, particularly rhapontigenin, act as potent and selective agonists for estrogen receptor beta (ERβ). metagenicsinstitute.commdpi.combjpharm.org.uknih.govresearchgate.netresearchgate.netmdpi.comerr731.com This selective activation of ERβ is considered a key mechanism underlying the effects of ERr 731. metagenicsinstitute.comresearchgate.neterr731.comnutritionaloutlook.com In contrast, ERr 731 and its aglycones show little to no significant activation of estrogen receptor alpha (ERα) in various cell-based assays. mdpi.comresearchgate.netalternative-therapies.comresearchgate.netmdpi.comerr731.com This ERβ selectivity is thought to contribute to its favorable profile compared to non-selective estrogenic compounds. metagenicsinstitute.commdpi.comnih.govresearchgate.net
Regarding gonadotropin modulation, preliminary research suggests that ERr 731 may influence luteinizing hormone (LH) levels. In a long-term study, LH levels did not show a noticeable increase with ERr 731 treatment, while follicle-stimulating hormone (FSH) levels increased as expected. metagenicsinstitute.com These findings suggest a potential stabilizing effect on LH, possibly through modulation of gonadotropin-induced secretion, although further study is needed to fully elucidate this mechanism. metagenicsinstitute.com
In Vitro Research Models for Mechanistic Elucidation of ERr 731
In vitro research models have been instrumental in understanding the mechanisms of action of ERr 731.
Cell-Based Assays for Estrogen Receptor Activity of ERr 731
Cell-based reporter assays are widely used to assess the estrogen receptor activity of ERr 731 and its constituents. These assays typically involve mammalian cells (such as human endometrial HEC-1B cells or human osteosarcoma U2OS cells) that are transfected with reporter genes linked to estrogen-responsive promoters, along with expression vectors for ERα or ERβ. mdpi.comresearchgate.neterr731.comindigobiosciences.comspringermedizin.de By measuring the activity of the reporter gene (e.g., luciferase activity) after treatment with ERr 731 or its compounds, researchers can quantify the activation of ERα and ERβ. mdpi.comresearchgate.netindigobiosciences.comspringermedizin.de
Studies using these models consistently demonstrate that ERr 731 and its aglycones, particularly rhapontigenin, strongly activate ERβ-coupled reporter activity. mdpi.comresearchgate.netresearchgate.netmdpi.com For example, ERr 731 has been shown to induce ERβ activity significantly, with a high fold increase over baseline activity. mdpi.commdpi.com In contrast, the activation of ERα by ERr 731 or its main constituents is reported to be minimal or absent in these cell systems. mdpi.comresearchgate.netalternative-therapies.comresearchgate.netmdpi.comerr731.com This selective activation profile in cell-based assays provides strong evidence for ERr 731 acting as a selective ERβ agonist. mdpi.comnih.govresearchgate.netresearchgate.net
Biochemical Assays for Enzyme Inhibition by ERr 731 Constituents
Biochemical assays are employed to evaluate the inhibitory effects of ERr 731 constituents on specific enzymes. For instance, studies investigating MAO inhibition utilize biochemical methods to measure the reduction in enzyme activity in the presence of the extract or isolated compounds. These assays often involve incubating the enzyme with a substrate (like serotonin for MAO-A) and the test substance, then quantifying the production of reaction products. metagenicsinstitute.comnih.gov
Similarly, biochemical inhibitor screening tests have been used to assess the ability of rhubarb extracts and stilbenes like rhaponticin and rhapontigenin to inhibit enzymes such as COX-2 and 5-LOX. researchgate.netnih.gov These tests typically measure the enzyme's activity colorimetrically or through other detection methods and determine the concentration of the inhibitor required to reduce the activity by a certain percentage (e.g., IC50 value). researchgate.netnih.govnih.gov For example, root extracts of R. rhaponticum have shown significant reduction in COX-2 activity in biochemical tests. nih.gov
Preclinical In Vivo Model Applications in ERr 731 Research
Preclinical in vivo models, primarily animal studies, have been utilized to investigate the systemic effects and mechanisms of ERr 731.
Animal Models for Studying Endocrine System Interactions with ERr 731
Ovariectomized (OVX) rat models are commonly used to study the effects of ERr 731 on the endocrine system, particularly in the context of menopause-related symptoms. mdpi.comresearchgate.neterr731.comresearchgate.netresearchgate.netnih.gov Ovariectomy in rats simulates the loss of ovarian function and the resulting changes in hormone levels, mimicking aspects of menopause. mdpi.comnih.gov
In OVX rat models, ERr 731 administration has been shown to influence physiological parameters related to endocrine function and menopausal symptoms. For instance, studies have examined the effect of ERr 731 on tail skin temperature (Tskin), a measure related to vasomotor symptoms like hot flashes in humans. mdpi.comnih.gov ERr 731 has demonstrated the ability to reduce Tskin in a dose-dependent manner in OVX rats. mdpi.comnih.gov Furthermore, substituting ERr 731 after estradiol withdrawal in OVX rats helped maintain body temperature, suggesting a potential to replace hormonal therapy in this context. mdpi.comnih.gov
Studies in OVX rats have also investigated the impact of ERr 731 on estrogen-regulated targets in tissues such as the hypothalamus and uterus. mdpi.comresearchgate.neterr731.comresearchgate.netresearchgate.netthieme-connect.comd-nb.info ERr 731 has been found to act as a highly selective agonist for ERβ in the hypothalamus of OVX rats. mdpi.comresearchgate.netresearchgate.net Importantly, preclinical studies in ovariectomized rats have indicated that ERr 731 supplementation does not induce uterine or endometrial proliferation, unlike estrogen supplementation. researchgate.neterr731.comresearchgate.netresearchgate.netd-nb.infojbr-pub.org.cn This lack of uterotrophic effect in animal models supports the in vitro findings of ERβ selectivity and contributes to the understanding of its tissue-specific actions. err731.comresearchgate.netd-nb.info
Assessment of Organ-Specific Cellular Responses to ERr 731
Research indicates that the biological actions of ERr 731 are mediated, at least in part, through its interaction with estrogen receptors (ERs), particularly demonstrating selective estrogen receptor beta (ERβ) agonistic activity. bjpharm.org.ukmdpi.comresearchgate.neterr731.comresearchgate.netnih.govnih.govspringermedizin.de Studies have assessed the organ-specific cellular responses to ERr 731, focusing on tissues relevant to menopausal symptoms and estrogen activity, such as the uterus, bone, and hypothalamus. mdpi.comerr731.comresearchgate.netnih.govnih.govnih.gov
In vitro studies using human endometrial cells have shown that ERr 731 and its main compounds act as potent and selective ERβ agonists without significant effects on estrogen receptor alpha (ERα). mdpi.comresearchgate.netresearchgate.net This selective activation of ERβ has been observed in various cell lines. err731.comresearchgate.netnih.gov For instance, in endometrial cancer cells, ERr 731 exclusively activated ERβ. err731.comresearchgate.net In bone-derived U2OS cells, which express ERα or are transiently expressing ERβ, ERr 731 demonstrated a weak but statistically significant activation of ERα, suggesting a potential tissue-selective effect. nih.govspringermedizin.de However, a strong activation of ERβ-dependent reporter genes was observed in these cells, comparable in magnitude to that of 17β-estradiol. nih.govspringermedizin.de
Animal models, such as ovariectomized rats which mimic the menopausal state, have been used to investigate the organ-specific effects of ERr 731 in vivo. mdpi.comnih.govnih.govresearchgate.net These studies have assessed the impact of ERr 731 on estrogen-regulated targets in organs like the uterus and hypothalamus. mdpi.comnih.govnih.gov
In the uterus of ovariectomized rats, ERr 731 did not stimulate an uterotrophic response, which is a measure of uterine growth often associated with ERα activation. nih.govresearchgate.net Furthermore, ERr 731 did not stimulate or modulate the expression of genes associated with proliferation in the uterus, such as Ki67 and PCNA. nih.gov Interestingly, when administered in combination with estradiol, ERr 731 reduced the estradiol-induced uterine growth stimulation and counteracted the elevation of proliferation markers. nih.gov These findings provide experimental evidence regarding the effects of ERr 731 on uterine tissue at a cellular level in this animal model. nih.gov
Studies in ovariectomized rats also examined the effects of ERr 731 on the hypothalamus, an area involved in thermoregulation and menopausal vasomotor symptoms like hot flashes. mdpi.comnih.gov ERr 731 acted as a highly selective agonist for ERβ in the hypothalamus of these rats. mdpi.comnih.gov This selective ERβ agonism in the hypothalamus is suggested to contribute to the observed improvements in vasomotor symptoms. mdpi.comnih.gov
The cellular responses observed in different organs highlight the tissue-selective nature of ERr 731's activity, primarily mediated through ERβ activation, with minimal to no proliferative effects on uterine tissue in preclinical models. mdpi.comerr731.comresearchgate.netnih.govnih.gov
The following table summarizes some key findings on the cellular responses to ERr 731 in different tissues:
| Tissue/Cell Type | Estrogen Receptor Activity | Observed Cellular Response | Source |
| Human Endometrial Cells | Selective ERβ agonist, no significant ERα effects mdpi.comresearchgate.netresearchgate.net | Activation of ERβ-dependent reporter gene activity. researchgate.netspringermedizin.de | mdpi.comresearchgate.netresearchgate.netspringermedizin.de |
| Bone-Derived U2OS Cells (ERα) | Weak but significant ERα activation nih.govspringermedizin.de | Activation of ERα-coupled luciferase activity. nih.gov | nih.govspringermedizin.de |
| Bone-Derived U2OS Cells (ERβ) | Strong ERβ activation, comparable to estradiol nih.govspringermedizin.de | Induction of ERβ-dependent reporter gene activity. nih.gov | nih.govspringermedizin.de |
| Uterus (Ovariectomized Rats) | Not explicitly measured in this context, but effects are ER-mediated. nih.gov | No uterotrophic response; no stimulation of proliferation markers (Ki67, PCNA). Reduced estradiol-induced proliferation. nih.gov | nih.govresearchgate.net |
| Hypothalamus (Ovariectomized Rats) | Highly selective ERβ agonist mdpi.comnih.gov | Suggested to contribute to improvements in thermoregulation and vasomotor symptoms. mdpi.comnih.gov | mdpi.comnih.gov |
Based on a comprehensive review of scientific literature, the designation "IN 731" does not correspond to a single, well-defined chemical compound for which the specified analytical and computational research methodologies are applicable. The search results indicate that "this compound" is most prominently used to identify a nickel-based superalloy, a type of metallic alloy. The analytical and computational methods outlined in the request (e.g., NMR, mass spectrometry, molecular docking) are typically applied to discrete molecular compounds, such as those in pharmaceutical or biological research, and are not relevant for the characterization of a bulk metallic alloy.
Other instances of "731" in the literature are coincidental, referring to numerical counts (e.g., 731 proteins, 731 patients), spectral positions (e.g., 731 cm⁻¹), or residue numbers in a protein sequence, rather than a specific chemical compound name.
Therefore, it is not possible to generate a scientifically accurate article on the "chemical compound 'this compound'" that adheres to the provided outline, as the subject of the request is ambiguous and does not match the specified analytical framework. Generating content under these circumstances would lead to scientifically inaccurate and misleading information.
Q & A
Basic Research Questions
Q. How can researchers formulate a robust research question for studies involving IN 731-related methodologies?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example, in health sciences, a question might focus on "How does variable X in this compound experimental designs affect outcome Y in population Z?" Ensure specificity and testability by defining variables and avoiding vague terms . A literature review should identify gaps, such as unexplored interactions between variables in prior studies, to justify novelty .
Q. What are the essential components of experimental design in this compound research contexts?
- Methodological Answer : Key components include:
- Hypothesis formulation : Derived from literature gaps (e.g., "Increasing dosage A reduces symptom B in model C").
- Control and treatment arms : Clearly define control groups to isolate variables, as seen in structured experimental designs .
- Data collection protocols : Standardize tools (e.g., validated surveys, lab equipment) to ensure reliability .
- Ethical safeguards : Address participant consent, data anonymization, and institutional review board (IRB) approvals, particularly in human-subject studies .
Q. How should researchers conduct a comprehensive literature review for this compound studies?
- Methodological Answer :
- Use databases like PubMed, Scopus, and Web of Science with Boolean search terms (e.g., "this compound AND [variable] AND [outcome]").
- Prioritize primary sources (peer-reviewed journals) over secondary summaries .
- Critically evaluate sources for bias, sample size adequacy, and methodological rigor. For example, exclude studies with unvalidated measurement tools .
Advanced Research Questions
Q. How can qualitative and quantitative methods be integrated in this compound mixed-methods research?
- Methodological Answer :
- Sequential design : First collect quantitative data (e.g., survey results on treatment efficacy), then use qualitative interviews to contextualize outliers .
- Triangulation : Cross-validate findings; e.g., statistical trends in quantitative data should align with thematic patterns in qualitative responses .
- Tool selection : Use NVivo for qualitative coding and SPSS/R for quantitative analysis, ensuring interoperability in mixed datasets .
Q. What strategies resolve data contradictions in this compound experimental results?
- Methodological Answer :
- Sensitivity analysis : Test if results hold under varying assumptions (e.g., excluding outliers or adjusting confounders) .
- Error analysis : Calculate confidence intervals and p-values to distinguish noise from significant trends .
- Replication : Repeat experiments under identical conditions to verify consistency, as seen in rigorous clinical trial designs .
Q. What ethical considerations are critical when designing experiments in sensitive this compound research areas?
- Methodological Answer :
- Participant autonomy : Ensure informed consent and opt-out options, especially in studies involving vulnerable populations .
- Data integrity : Anonymize datasets to prevent re-identification, using tools like cryptographic hashing .
- Conflict of interest disclosure : Declare funding sources (e.g., pharmaceutical sponsors) that might bias outcomes .
Data Analysis and Reporting Guidelines
Key Methodological Takeaways
- For Basic Research : Prioritize clarity and feasibility in hypothesis formulation, leveraging structured frameworks like FINER .
- For Advanced Research : Employ mixed-methods triangulation and sensitivity analyses to enhance validity .
- Ethical Compliance : Adhere to IRB protocols and transparency standards to maintain academic integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
